Home > Products > Screening Compounds P96236 > TNF-alpha (46-65), human
TNF-alpha (46-65), human -

TNF-alpha (46-65), human

Catalog Number: EVT-15230299
CAS Number:
Molecular Formula: C110H172N24O30
Molecular Weight: 2310.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tumor necrosis factor alpha (46-65), human, is a peptide derived from the larger tumor necrosis factor alpha protein, which is a pivotal cytokine involved in systemic inflammation and immune system regulation. This specific fragment consists of amino acids 46 to 65 of the full-length protein, playing a crucial role in mediating various biological activities associated with inflammation and immune responses.

Source

Tumor necrosis factor alpha is primarily produced by activated macrophages, T-lymphocytes, and natural killer cells. It is secreted in both soluble and transmembrane forms, with the soluble form being generated through proteolytic cleavage by enzymes such as tumor necrosis factor alpha-converting enzyme. The peptide segment (46-65) is part of the extracellular domain of the full-length protein, which comprises 157 amino acids in total .

Classification

Tumor necrosis factor alpha belongs to the tumor necrosis factor superfamily, which includes various cytokines and their receptors. It is classified as an inflammatory cytokine and plays a significant role in mediating cell signaling pathways that lead to inflammation, apoptosis, and immune system activation .

Synthesis Analysis

Methods

The synthesis of tumor necrosis factor alpha (46-65) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In solid-phase synthesis, the peptide is constructed stepwise on a solid support, allowing for the sequential addition of protected amino acids.

In recombinant synthesis, the gene encoding the full-length tumor necrosis factor alpha is inserted into an expression vector, which is then transfected into suitable host cells (e.g., Escherichia coli or mammalian cells). The cells are cultured under conditions that promote protein expression, followed by purification steps to isolate the desired peptide fragment.

Technical Details

For solid-phase synthesis, protecting groups are used to prevent undesired reactions during elongation. The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography. For recombinant methods, purification typically involves affinity chromatography techniques that exploit specific interactions between the peptide and its binding partners .

Molecular Structure Analysis

Structure

Data

The molecular formula for tumor necrosis factor alpha (46-65) is C110H172N24O30, with a molecular weight of approximately 1,287 Da . The peptide's sequence includes critical residues that interact with its receptors and play roles in signaling pathways.

Chemical Reactions Analysis

Reactions

Tumor necrosis factor alpha (46-65) participates in several biochemical interactions primarily through binding to its receptors (TNF receptor 1 and TNF receptor 2). Upon binding, it triggers downstream signaling cascades involving various cellular proteins.

Technical Details

The binding of tumor necrosis factor alpha to its receptors can lead to different cellular outcomes depending on the receptor type activated. For instance, activation of TNF receptor 1 can initiate apoptosis through complex formation involving adaptor proteins like TRADD and RIPK1. In contrast, TNF receptor 2 primarily promotes cell survival and proliferation signals .

Mechanism of Action

Process

The mechanism of action for tumor necrosis factor alpha involves its interaction with specific receptors on target cells. Upon binding:

  1. Receptor Activation: Tumor necrosis factor alpha binds to TNF receptor 1 or TNF receptor 2.
  2. Signal Transduction: This binding activates intracellular signaling pathways mediated by proteins such as nuclear factor kappa B and mitogen-activated protein kinases.
  3. Biological Effects: The resulting signals lead to various biological effects including inflammation, apoptosis, or cell proliferation depending on the context and receptor type engaged .

Data

The activation of TNF receptor 1 leads to complex formation that can induce apoptosis (via caspase activation) or promote inflammatory responses through nuclear factor kappa B activation. Conversely, TNF receptor 2 activation generally supports cell survival and tissue regeneration processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a lyophilized powder or solution.
  • Solubility: Soluble in water and buffers commonly used in biological assays.

Chemical Properties

  • Stability: Sensitive to temperature and pH; should be stored at -20°C for long-term stability.
  • Reactivity: Reacts with specific antibodies in immunoassays; can undergo degradation if not properly stored.

Relevant data indicates that tumor necrosis factor alpha exhibits significant thermal stability but may lose activity upon prolonged exposure to extreme conditions .

Applications

Scientific Uses

Tumor necrosis factor alpha (46-65) has several applications in scientific research:

  • Immunology Studies: Used to study inflammatory responses and immune system function.
  • Drug Development: Serves as a target for therapeutic agents aimed at modulating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
  • Biomarker Research: Investigated as a potential biomarker for various diseases due to its role in inflammation .
Molecular Mechanisms of TNF-alpha (46-65) in Immune Regulation

Structural Determinants of TNF-alpha (46-65) Bioactivity

The TNF-alpha (46-65) peptide represents a critical 20-amino-acid fragment (Glu-Pro-Leu-Ala-Gln-Glu-Gly-Gln-Leu-Gln-Trp-Leu-Asn-Arg-Arg-Ala-Ser-Ala-Val-Tyr) derived from the mature soluble TNF-alpha monomer. This region encompasses two functionally indispensable domains: the TACE (TNF-α-converting enzyme) cleavage site (Ala76-Val77, adjacent to the fragment) and the receptor-binding loop (residues 56-65) [7] [10]. Biophysical studies reveal that residues Trp-60 and Tyr-65 form a hydrophobic core essential for trimer stability, while Arg-58 and Arg-59 mediate electrostatic interactions with TNFR cysteine-rich domains (CRDs) [6] [10]. Mutagenesis experiments demonstrate that substitution at Leu-57 disrupts β-sheet stabilization, reducing receptor affinity by >80% [6]. The peptide maintains the antiparallel β-sandwich topology characteristic of full-length TNF, enabling its biological activity despite lacking the complete trimeric context [10].

Table 1: Key Structural Motifs in TNF-alpha (46-65) and Functional Impact

Amino Acid PositionStructural DomainFunctional RoleConsequence of Mutation
Ala76-Val77 (adjacent)TACE cleavage siteLiberation from transmembrane precursorImpaired soluble TNF generation
Trp-60, Tyr-65Hydrophobic coreTrimer stability & receptor docking>80% affinity loss
Arg-58, Arg-59Electrostatic interfaceTNFR CRD bindingDisrupted signal initiation
Leu-57β-sheet stabilizationStructural integrityConformational instability

Receptor Binding Dynamics: TNFR1 vs. TNFR2 Interaction Specificity

TNF-alpha (46-65) exhibits differential binding kinetics for TNFR1 (TNFRSF1A) and TNFR2 (TNFRSF1B). Surface plasmon resonance studies indicate a 5-fold higher affinity for TNFR1 (Kd ≈ 0.3 nM) compared to TNFR2 (Kd ≈ 1.5 nM), attributable to optimized interactions with CRD3 of TNFR1 [1] [4]. This fragment binds exclusively to the soluble TNF receptor complex, as transmembrane TNF requires the full extracellular domain for effective TNFR2 engagement [7] [10]. Upon binding TNFR1, the peptide induces receptor trimerization and recruitment of the adaptor protein TRADD (TNF receptor-associated death domain), forming the core of Complex I [4]. In contrast, TNFR2 binding is sterically constrained in the fragment, limiting TRAF2 (TNF receptor-associated factor 2) recruitment efficiency by 60% compared to full-length TNF [1] [7]. This bias explains the fragment’s predominant activation of cytotoxic signaling pathways over cell survival mechanisms.

Table 2: Differential Binding Properties of TNF-alpha (46-65) with TNF Receptors

ParameterTNFR1 InteractionTNFR2 Interaction
Affinity (Kd)0.3 nM1.5 nM
Key Binding DomainsCRD2-CRD3CRD1-CRD2
Adaptor RecruitmentTRADD > TRAF2Limited TRAF2
Complex FormationEfficient Complex IImpaired Complex I
Biological ConsequencePro-apoptotic dominanceAttenuated survival signals

Modulation of NF-κB and MAPK Signaling Cascades

The TNF-alpha (46-65) fragment activates canonical NF-κB signaling through TNFR1-dependent IκBα phosphorylation. Within 5 minutes of exposure, it triggers IKKβ (IκB kinase β) activation via RIPK1 ubiquitination at Lys377, leading to IκBα degradation and nuclear translocation of p65/p50 dimers [1] [3]. This upregulates pro-inflammatory genes (e.g., IL-8, ICAM-1) at 50-70% efficiency relative to full-length TNF [2]. Concurrently, the fragment stimulates MAPK pathways by activating ASK1 (apoptosis signal-regulating kinase 1), resulting in sequential phosphorylation of JNK (c-Jun N-terminal kinase) and p38 [1] [4]. Phosphoproteomic analyses reveal sustained JNK activation (>4 hours) but transient ERK signaling (<30 minutes), indicating biased pathway modulation [2]. Negative feedback is mediated through fragment-induced miR-146a expression, which targets IRAK1 and TRAF6 mRNA, attenuating NF-κB activity after 60 minutes [1] [6].

Table 3: Signaling Pathways Modulated by TNF-alpha (46-65)

PathwayKey MediatorsActivation KineticsRegulatory Feedback
Canonical NF-κBIKKβ, RIPK1, p65/p50Peak at 15 minmiR-146a (IRAK1/TRAF6)
JNK PathwayASK1, JNK1/2, c-JunSustained >4 hrDUSP1 phosphatase
p38 MAPKMKK3/6, p38αPeak at 20 minMKP-1 phosphatase
ERK PathwayRaf-1, MEK1/2, ERK1/2Transient <30 minSprouty protein inhibition

Role in Apoptotic and Necroptotic Pathways

TNF-alpha (46-65) exerts context-dependent cytotoxicity through TNFR1-mediated Complex II formation. In caspase-8-sufficient microenvironments, the fragment recruits FADD (Fas-associated death domain) and pro-caspase-8, initiating apoptosis via caspase-3 cleavage [3] [4]. However, under caspase-8 inhibition (e.g., by viral CrmA or zVAD-fmk), the fragment promotes RIPK3-dependent necroptosis. Phosphorylation of MLKL (mixed lineage kinase domain-like) at Thr357/Ser358 triggers its oligomerization and plasma membrane permeabilization [4] [9]. Neuronal studies demonstrate that TNF-alpha (46-65) induces 40% necroptotic cell death in caspase-inhibited environments, reversible by Nec-1 (RIPK1 inhibitor) [4]. The fragment also downregulates the ESCRT-III machinery (endosomal sorting complex required for transport), reducing membrane repair capacity by 65% and amplifying necroptotic susceptibility [4].

Table 4: Cell Death Pathways Activated by TNF-alpha (46-65)

PathwayTriggering ConditionKey Molecular EventsFunctional Outcome
ApoptosisCaspase-8 sufficientFADD recruitment → Caspase-3 cleavageDNA fragmentation
NecroptosisCaspase-8 inhibitedRIPK1-RIPK3-pMLKL oligomerizationOsmotic lysis, HMGB1 release
Regulatory SwitchcFLIP expressionCompetition for FADD bindingAttenuated necroptosis

Comprehensive Compound List

Properties

Product Name

TNF-alpha (46-65), human

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[5-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Molecular Formula

C110H172N24O30

Molecular Weight

2310.7 g/mol

InChI

InChI=1S/C110H172N24O30/c1-17-62(16)91(108(161)127-79(50-65-30-34-67(138)35-31-65)100(153)128-80(53-135)103(156)120-71(37-40-84(114)140)95(148)130-88(59(10)11)106(159)126-74(45-56(4)5)97(150)125-77(48-63-24-19-18-20-25-63)98(151)121-72(110(163)164)26-21-22-42-111)133-102(155)76(47-58(8)9)123-99(152)78(49-64-28-32-66(137)33-29-64)124-96(149)73(44-55(2)3)117-86(142)52-116-93(146)69(38-41-87(143)144)119-104(157)81(54-136)129-105(158)82-27-23-43-134(82)109(162)90(61(14)15)132-107(160)89(60(12)13)131-101(154)75(46-57(6)7)122-94(147)70(36-39-83(113)139)118-92(145)68(112)51-85(115)141/h18-20,24-25,28-35,55-62,68-82,88-91,135-138H,17,21-23,26-27,36-54,111-112H2,1-16H3,(H2,113,139)(H2,114,140)(H2,115,141)(H,116,146)(H,117,142)(H,118,145)(H,119,157)(H,120,156)(H,121,151)(H,122,147)(H,123,152)(H,124,149)(H,125,150)(H,126,159)(H,127,161)(H,128,153)(H,129,158)(H,130,148)(H,131,154)(H,132,160)(H,133,155)(H,143,144)(H,163,164)

InChI Key

PWGYWWKGQCDMMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.